molecular formula C13H18ClNO2 B4441951 4-(3-ethoxyphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride

4-(3-ethoxyphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride

Cat. No.: B4441951
M. Wt: 255.74 g/mol
InChI Key: BYKWQECIJVIASK-UHFFFAOYSA-N
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Description

4-(3-Ethoxyphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique structure and potential applications. This compound is characterized by the presence of an ethoxyphenoxy group, a methylbut-2-yn-1-amine moiety, and a hydrochloride salt, which collectively contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethoxyphenoxy)-N-methylbut-2-yn-1-amine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenoxy Intermediate: The initial step involves the reaction of 3-ethoxyphenol with an appropriate halogenating agent to form 3-ethoxyphenoxy halide.

    Alkyne Formation: The next step involves the coupling of the ethoxyphenoxy halide with an alkyne precursor under palladium-catalyzed conditions to form the ethoxyphenoxy alkyne.

    Amine Introduction: The final step involves the reaction of the ethoxyphenoxy alkyne with N-methylamine under suitable conditions to form the desired amine product.

    Hydrochloride Formation: The amine product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxyphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-(3-Ethoxyphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-ethoxyphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Ethoxyphenoxy)-3-methylaniline
  • 4-(3-Ethoxyphenoxy)aniline
  • 4-[3-(3-Ethoxyphenoxy)propoxy]benzaldehyde

Uniqueness

4-(3-Ethoxyphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(3-ethoxyphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-3-15-12-7-6-8-13(11-12)16-10-5-4-9-14-2;/h6-8,11,14H,3,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKWQECIJVIASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCC#CCNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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